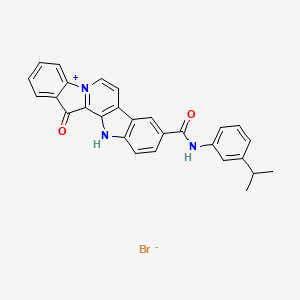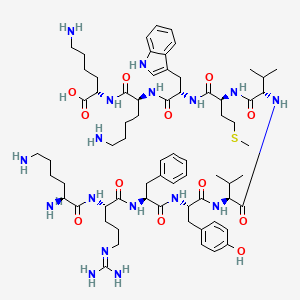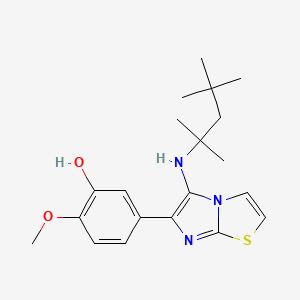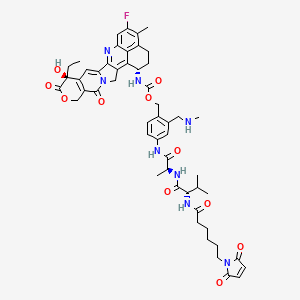![molecular formula C16H14O5 B12389371 9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]furo[3,2-g]chromen-7-one](/img/structure/B12389371.png)
9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]furo[3,2-g]chromen-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is found in the roots of Angelica dahurica and Angelica archangelica, which are plants commonly used in traditional medicine . Byakangelicin has garnered interest due to its diverse biological activities, including anti-inflammatory, antioxidant, and potential therapeutic effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]furo[3,2-g]chromen-7-one involves several steps. One common method includes the reaction of 7-hydroxycoumarin with 3-methyl-2-buten-1-ol in the presence of a base, followed by cyclization to form the furan ring . The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of Byakangelicin may involve extraction from natural sources such as Angelica dahurica roots. The extraction process includes drying, grinding, and solvent extraction, followed by purification using techniques like column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Byakangelicin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines are employed.
Major Products Formed
The major products formed from these reactions include various derivatives of Byakangelicin with altered functional groups, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
Byakangelicin has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other furanocoumarins and related compounds.
Biology: Studies have shown its potential in modulating enzyme activities and gene expression.
Medicine: Byakangelicin exhibits anti-inflammatory, antioxidant, and neuroprotective properties, making it a candidate for drug development.
Industry: It is used in the formulation of cosmetic products due to its skin-protective effects.
Mecanismo De Acción
Byakangelicin exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: It inhibits enzymes like acetylcholinesterase and gamma-aminobutyric acid transaminase, which are involved in neurotransmission.
Gene Expression Modulation: Byakangelicin can modulate the expression of genes related to inflammation and oxidative stress.
Antioxidant Activity: It enhances the activity of antioxidant enzymes, reducing oxidative damage in cells.
Comparación Con Compuestos Similares
Byakangelicin is unique among furanocoumarins due to its specific structure and biological activities. Similar compounds include:
Imperatorin: Another furanocoumarin with similar anti-inflammatory and antioxidant properties.
Byakangelicol: A structurally related compound with distinct pharmacological activities.
Byakangelicin’s unique combination of functional groups and biological activities makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C16H14O5 |
|---|---|
Peso molecular |
286.28 g/mol |
Nombre IUPAC |
9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C16H14O5/c1-9(2)12(17)8-20-16-14-11(5-6-19-14)7-10-3-4-13(18)21-15(10)16/h3-7,12,17H,1,8H2,2H3/t12-/m0/s1 |
Clave InChI |
RTUPRHIHXSAWDP-LBPRGKRZSA-N |
SMILES isomérico |
CC(=C)[C@H](COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O |
SMILES canónico |
CC(=C)C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








methyl phosphate](/img/structure/B12389324.png)




![[(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol](/img/structure/B12389366.png)
![N-[2-[4-(1-Methylethyl)phenoxy]acetyl]guanosine](/img/structure/B12389372.png)
![dilithium;[(2R,3R,5R)-5-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12389373.png)
